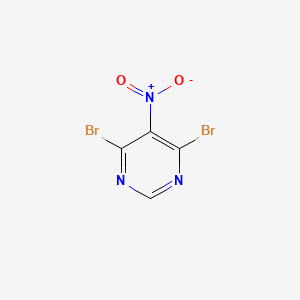
4,6-Dibromo-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-5-nitropyrimidine is an organic compound with the molecular formula C4HBr2N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions and a nitro group at the 5 position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-5-nitropyrimidine typically involves the bromination and nitration of pyrimidine derivatives. One common method includes the bromination of 5-nitropyrimidine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
4,6-Dibromo-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of 4,6-diamino-5-nitropyrimidine.
Reduction: Formation of 4,6-dibromo-5-aminopyrimidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
科学的研究の応用
4,6-Dibromo-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dibromo-5-nitropyrimidine involves its interaction with various molecular targets. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Similar structure but with chlorine atoms instead of bromine.
4,6-Difluoro-5-nitropyrimidine: Contains fluorine atoms instead of bromine.
4,6-Diiodo-5-nitropyrimidine: Contains iodine atoms instead of bromine.
Uniqueness
4,6-Dibromo-5-nitropyrimidine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as those requiring a heavier halogen for better leaving group ability.
特性
分子式 |
C4HBr2N3O2 |
|---|---|
分子量 |
282.88 g/mol |
IUPAC名 |
4,6-dibromo-5-nitropyrimidine |
InChI |
InChI=1S/C4HBr2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H |
InChIキー |
PVYGQZKIWKKLTN-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


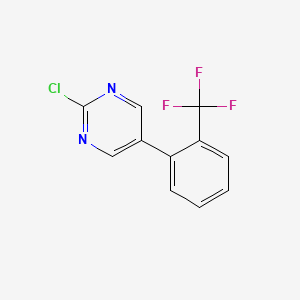

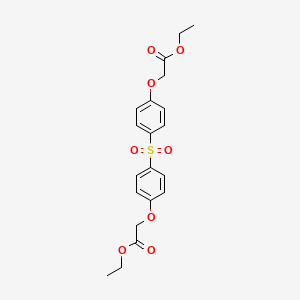
![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)


![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
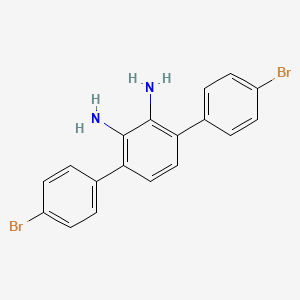
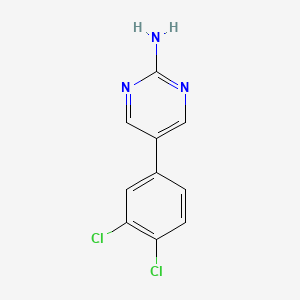
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
